molecular formula C10H9N3S2 B1608001 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide CAS No. 254429-83-9

2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide

Cat. No.: B1608001
CAS No.: 254429-83-9
M. Wt: 235.3 g/mol
InChI Key: FFXNUUZEYJHLNE-UHFFFAOYSA-N
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Description

2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)benzaldehyde with ethanethioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular proteins, affecting various signaling pathways and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanethioamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(thiadiazol-4-yl)phenyl]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S2/c11-10(14)5-7-1-3-8(4-2-7)9-6-15-13-12-9/h1-4,6H,5H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXNUUZEYJHLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=S)N)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372313
Record name 2-[4-(1,2,3-THIADIAZOL-4-YL)PHENYL]ETHANETHIOAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254429-83-9
Record name 2-[4-(1,2,3-THIADIAZOL-4-YL)PHENYL]ETHANETHIOAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide

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